4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid
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Overview
Description
4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid is an organic compound that features a benzoic acid moiety linked to an aminopyridine group via a methylene bridge
Mechanism of Action
Target of Action
It is known that the compound has been used in the preparation of various derivatives, which have shown activity as antileukemia agents .
Mode of Action
It is suggested that the compound may interact with its targets to exert its effects, possibly through binding and cleaving dna under physiological conditions .
Biochemical Pathways
Given its potential antileukemia activity, it may be involved in pathways related to cell proliferation and apoptosis .
Result of Action
It is known that the compound and its derivatives have shown activity against various human cancer cell lines .
Action Environment
It is known that the compound is stable under inert gas (nitrogen or argon) at 2–8 °c .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid typically involves the reaction of 3-aminopyridine with 4-formylbenzoic acid under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Conditions involving halogens or sulfonation agents.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid has been explored for various scientific research applications:
Comparison with Similar Compounds
4-Methyl-3-{[(3-pyridinyl)-2-pyrimidinyl]amino}benzoic acid: Shares a similar benzoic acid and pyridine structure but with a pyrimidine ring.
2-Aminopyridine derivatives: These compounds also feature the aminopyridine moiety and exhibit similar biological activities.
Uniqueness: 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and its potential as a therapeutic agent set it apart from other similar compounds .
Properties
IUPAC Name |
4-[[(3-aminopyridin-2-yl)amino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c14-11-2-1-7-15-12(11)16-8-9-3-5-10(6-4-9)13(17)18/h1-7H,8,14H2,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRPELRETWATEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCC2=CC=C(C=C2)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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